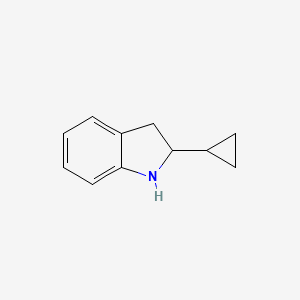

2-cyclopropyl-2,3-dihydro-1H-indole

Description

Properties

Molecular Formula |

C11H13N |

|---|---|

Molecular Weight |

159.23 g/mol |

IUPAC Name |

2-cyclopropyl-2,3-dihydro-1H-indole |

InChI |

InChI=1S/C11H13N/c1-2-4-10-9(3-1)7-11(12-10)8-5-6-8/h1-4,8,11-12H,5-7H2 |

InChI Key |

FBHGNXYTFMWQFN-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2CC3=CC=CC=C3N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-2,3-dihydro-1H-indole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the intramolecular cyclization of N-aryl-2-cyclopropylamines. This reaction can be catalyzed by acids or bases, depending on the desired reaction pathway. For example, using a strong acid like hydrochloric acid can facilitate the cyclization process, leading to the formation of the indoline ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also incorporate advanced purification techniques such as chromatography to isolate the desired product from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-2,3-dihydro-1H-indole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding indole derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.

Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce various functional groups into the indoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole derivatives, while substitution reactions can produce a variety of functionalized indolines.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 2-cyclopropyl-2,3-dihydro-1H-indole typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of N-aryl-2-cyclopropylamines under specific conditions. The reaction can be catalyzed by acids or bases, with strong acids like hydrochloric acid often facilitating the cyclization process. In industrial settings, continuous flow reactors are used to ensure consistent yields and advanced purification techniques such as chromatography are employed to isolate the desired product.

Chemical Reactions

The compound can undergo various chemical reactions:

- Oxidation : Converts the compound into indole derivatives using oxidizing agents like potassium permanganate.

- Reduction : Reduces the compound into different forms using lithium aluminum hydride or sodium borohydride.

- Substitution : Electrophilic aromatic substitution can introduce functional groups into the indoline ring.

Medicinal Chemistry

Research into this compound has highlighted its potential therapeutic effects, particularly in cancer treatment. Compounds derived from this structure have shown promise as inhibitors of indoleamine 2,3-dioxygenase (IDO1), an enzyme involved in tryptophan metabolism that is often upregulated in cancer . These inhibitors may enhance anti-tumor immunity by preventing the conversion of tryptophan to kynurenine, which suppresses T-cell function.

Case Studies

- A study evaluated various 2,3-dihydro-1H-indole derivatives for their cytotoxicity against multiple cancer cell lines, revealing that certain derivatives exhibited significant antiproliferative activity and induced apoptosis in cancer cells .

- Another research highlighted the use of cyclopropylindole prodrugs that showed enhanced cytotoxicity against cancer cells when compared to their parent compounds .

Antimicrobial Activity

Preliminary studies indicate that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.

Industrial Applications

In addition to its biological applications, this compound is utilized in the production of specialty chemicals and materials with specific properties. Its unique structure allows it to serve as a building block for synthesizing more complex organic molecules used in various industrial processes.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, spectroscopic, and crystallographic differences between 2-cyclopropyl-2,3-dihydro-1H-indole and related compounds described in the evidence:

Structural and Electronic Differences

- Cyclopropyl vs. Electronic effects differ markedly: the cyclopropyl group exhibits conjugation effects akin to alkenes, while -NO₂ withdraws electron density and -NH₂ donates it. These differences are reflected in NMR shifts; for example, the C-3a position in nitro and amino analogs shows minimal variation (128.73 vs. 128.83 ppm), suggesting substituent effects are localized .

- Sulfonyl Derivatives : Compounds in exhibit near-orthogonal geometry between the sulfonyl-bound phenyl and indole rings, stabilizing the conformation via intramolecular hydrogen bonds. This contrasts with this compound, where the cyclopropane ring may enforce a more rigid, planar structure .

Spectroscopic Insights

- ¹³C-NMR: The CH₂ group at C-2 in nitro and amino analogs resonates at ~47.5 ppm, consistent with sp³ hybridization. Cyclopropyl carbons typically appear upfield (10–25 ppm for CH₂), but conjugation with the indole system may shift these signals .

- HRMS: The nitro-substituted analog (C₁₅H₁₃N₂O₂) has an accurate mass of 253.0979 (calc. 253.0977), while the amino analog (C₁₅H₁₅N₂) shows 223.1225 (calc. 223.1235). These values highlight precise mass confirmation for structural elucidation .

Crystallographic Behavior

Sulfonyl derivatives () form distinct hydrogen-bonded networks:

- Compound I : C-H⋯O bonds create R₄⁴(18) motifs.

- Compound II : C-H⋯O/S bonds form R₂²(12) motifs. In contrast, this compound lacks polar substituents for strong intermolecular interactions, likely resulting in less ordered crystal packing .

Q & A

Q. How can stability studies under varying pH and temperature conditions inform storage protocols for this compound?

- Methodology :

- Forced Degradation : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (HO) conditions. Monitor degradation via HPLC.

- Thermogravimetric Analysis (TGA) : Determine thermal decomposition thresholds (e.g., >150°C).

- Long-Term Stability : Store samples in amber vials at -20°C under inert gas (N) to prevent oxidation ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.